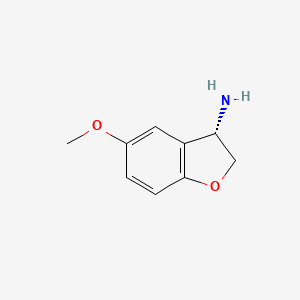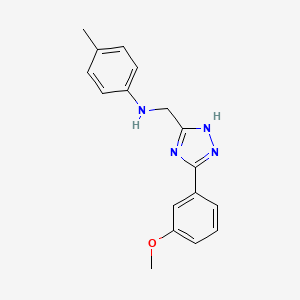
2-(4-Ethoxyphenyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-乙氧基苯基)异烟酸是一种有机化合物,其分子式为C14H13NO3。它是异烟酸的衍生物,其中吡啶环的4位被4-乙氧基苯基取代。
准备方法
合成路线和反应条件
2-(4-乙氧基苯基)异烟酸的合成可以通过多种方法实现。一种常见的方法是使4-乙氧基苯甲醛与异烟酸酰肼反应生成相应的腙。然后将该中间体氧化以生成所需产物。 反应条件通常包括在酸性介质中使用氧化剂,例如高锰酸钾或过氧化氢 .
工业生产方法
2-(4-乙氧基苯基)异烟酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产品的产率和纯度。 此外,实施绿色化学原理,例如使用环境友好的溶剂和催化剂,可以使该过程更加可持续 .
化学反应分析
反应类型
2-(4-乙氧基苯基)异烟酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 亲电和亲核取代反应可以在芳香环或吡啶环上引入不同的官能团。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂,在酸性或碱性介质中。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤化剂、胺或硫醇等亲核试剂,以及烷基卤化物等亲电试剂。
主要生成产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成醌,而还原可以生成醇或胺。 取代反应可以引入各种官能团,从而导致多种衍生物 .
4. 科研应用
2-(4-乙氧基苯基)异烟酸有几个科学研究应用:
化学: 它被用作合成更复杂有机分子的构建单元。其衍生物可以用作配位化学和催化中的配体。
生物学: 该化合物及其衍生物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在治疗传染病和癌症方面。
科学研究应用
2-(4-Ethoxyphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives can serve as ligands in coordination chemistry and catalysis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
作用机制
2-(4-乙氧基苯基)异烟酸的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可能抑制酶或干扰细胞过程,从而导致其观察到的生物效应。 例如,它可能通过靶向参与细胞壁合成或 DNA 复制的必需酶来抑制细菌的生长 .
相似化合物的比较
类似化合物
异烟酸: 母体化合物,缺少4-乙氧基苯基。
烟酸: 羧基位于3位的异构体。
吡啶甲酸: 羧基位于2位的另一种异构体。
独特之处
2-(4-乙氧基苯基)异烟酸的独特之处在于存在4-乙氧基苯基,它赋予了不同的化学和生物学特性。 这种取代可以增强其亲脂性,使其更有效地穿过生物膜并与分子靶标相互作用 .
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-(4-ethoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-5-3-10(4-6-12)13-9-11(14(16)17)7-8-15-13/h3-9H,2H2,1H3,(H,16,17) |
InChI 键 |
PBJZMAKVWQLHNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

![N-Isopropyl-4,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813911.png)


![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
